molecular formula C8H2ClF4N B14145591 2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile CAS No. 186517-12-4

2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile

Cat. No.: B14145591
CAS No.: 186517-12-4
M. Wt: 223.55 g/mol
InChI Key: XVKMGUIOTKAHKX-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile is an organic compound with the molecular formula C8H2ClF4N It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile typically involves the introduction of chloro, fluoro, and trifluoromethyl groups onto a benzonitrile core. One common method involves the reaction of 2-chloro-3-fluoro-6-trifluoromethylbenzaldehyde with a suitable nitrile source under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial in determining the outcome of the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups can influence its reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but lacks the chloro group.

    2-Chloro-6-(trifluoromethyl)benzonitrile: Similar but lacks the fluoro group.

    3-Fluoro-6-(trifluoromethyl)benzonitrile: Similar but lacks the chloro group.

Uniqueness

2-Chloro-3-fluoro-6-trifluoromethylbenzonitrile is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

186517-12-4

Molecular Formula

C8H2ClF4N

Molecular Weight

223.55 g/mol

IUPAC Name

2-chloro-3-fluoro-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2ClF4N/c9-7-4(3-14)5(8(11,12)13)1-2-6(7)10/h1-2H

InChI Key

XVKMGUIOTKAHKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)F

Origin of Product

United States

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